![molecular formula C15H13N3O B2434084 N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 248256-92-0](/img/structure/B2434084.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide typically involves the reaction of 2-aminobenzimidazole with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in DNA replication or repair, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide
- 1H-benzimidazole-2-yl hydrazones
- N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine
Uniqueness
N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of the benzimidazole core with the phenylacetamide group allows for a range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10(19)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)18-15/h2-9H,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUGCHSAVSKMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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